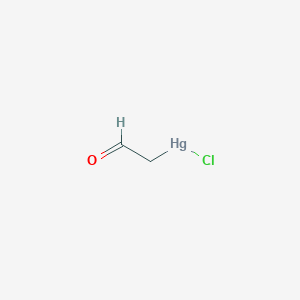
Chloro(2-oxoethyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(2-oxoethyl)mercury is an organomercury compound with the chemical formula C3H3ClHgO. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. It is a colorless to pale yellow liquid that is sensitive to moisture and light.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloro(2-oxoethyl)mercury can be synthesized through the reaction of mercury(II) chloride with 2-oxoethyl chloride in the presence of a suitable solvent, such as ethanol or methanol. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C. The reaction can be represented as follows:
HgCl2+C2H3ClO→C3H3ClHgO+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound. The process may include additional purification steps, such as distillation or recrystallization, to remove impurities and obtain a high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(2-oxoethyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: Reduction reactions can convert this compound to elemental mercury and other organic compounds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide (HgO) and organic by-products.
Reduction: Elemental mercury (Hg) and various organic compounds.
Substitution: Substituted organomercury compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chloro(2-oxoethyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which chloro(2-oxoethyl)mercury exerts its effects involves its interaction with cellular components, such as proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can result in various biological effects, including cytotoxicity and changes in cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylmercury (CH3Hg+): Known for its neurotoxic effects and environmental impact.
Ethylmercury (C2H5Hg+): Used in some vaccines as a preservative (thiomersal).
Phenylmercury (C6H5Hg+): Utilized in antifungal and antibacterial agents.
Uniqueness
Chloro(2-oxoethyl)mercury is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways
Eigenschaften
CAS-Nummer |
5321-77-7 |
|---|---|
Molekularformel |
C2H3ClHgO |
Molekulargewicht |
279.09 g/mol |
IUPAC-Name |
chloro(2-oxoethyl)mercury |
InChI |
InChI=1S/C2H3O.ClH.Hg/c1-2-3;;/h2H,1H2;1H;/q;;+1/p-1 |
InChI-Schlüssel |
FRSKIGNYYSERRB-UHFFFAOYSA-M |
Kanonische SMILES |
C(C=O)[Hg]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Thiabicyclo[3.3.1]nonane](/img/structure/B14748427.png)
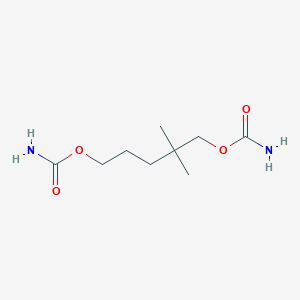
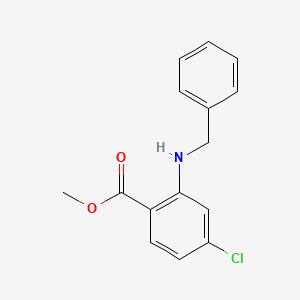
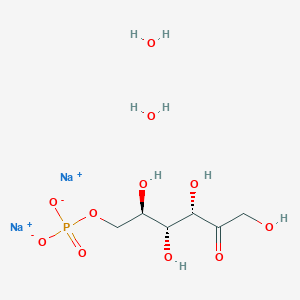
![2-[2-(2-aminopropanoylamino)propanoylamino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B14748446.png)
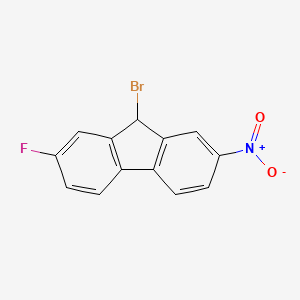
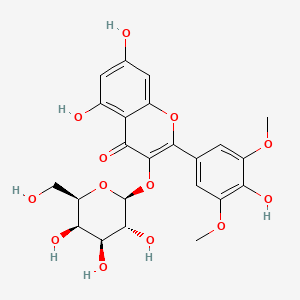
![Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone](/img/structure/B14748468.png)
![3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate](/img/structure/B14748473.png)
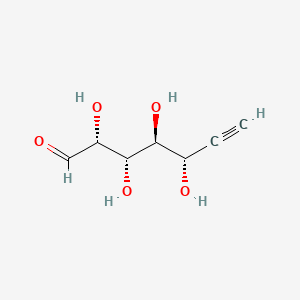
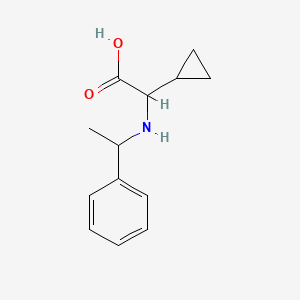
![N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide](/img/structure/B14748484.png)
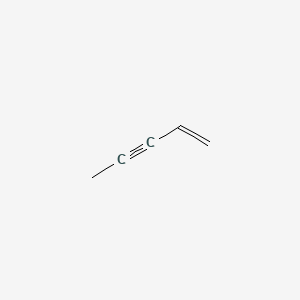
![9-Butyl-6-[(4-fluorobenzyl)sulfanyl]-9h-purin-2-amine](/img/structure/B14748494.png)
